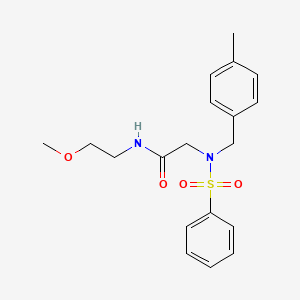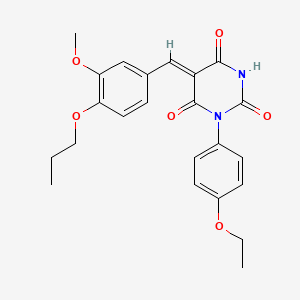![molecular formula C20H24N2O3S B5127171 2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5127171.png)
2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzothiophene family and has been the subject of numerous studies investigating its synthesis, mechanism of action, and biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, studies have suggested that it works by inhibiting various cellular pathways involved in cancer cell growth, neurodegeneration, and inflammation. The compound has been found to inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. It has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has various biochemical and physiological effects. The compound has been found to reduce cellular proliferation and induce apoptosis in cancer cells. It has also been shown to protect neurons from oxidative stress and reduce inflammation in various tissues. Furthermore, the compound has been found to have low toxicity and high bioavailability, making it a promising candidate for therapeutic use.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments are its low toxicity and high bioavailability. The compound is easily synthesized and purified, making it readily available for research purposes. However, one limitation of using this compound is its limited solubility, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of focus could be investigating the compound's potential as a cancer therapy, particularly in combination with other chemotherapeutic agents. Another direction could be exploring the compound's neuroprotective effects in more detail and its potential as a treatment for neurodegenerative diseases. Furthermore, studies could be conducted to investigate the compound's anti-inflammatory effects and its potential as a treatment for inflammatory diseases. Finally, future research could focus on developing more soluble derivatives of the compound to overcome its limited solubility in certain experiments.
Conclusion:
In conclusion, 2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a promising compound with potential therapeutic applications in cancer, neurological disorders, and inflammatory diseases. Its low toxicity and high bioavailability make it an attractive candidate for further research. Future studies should focus on investigating the compound's mechanisms of action, biochemical and physiological effects, and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with butyl chloroformate and 3-butoxyaniline. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent like dichloromethane. The resulting product is purified through column chromatography to obtain the final compound.
Scientific Research Applications
2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown promising results in various scientific research applications. It has been studied as a potential treatment for cancer, neurological disorders, and inflammatory diseases. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a possible candidate for cancer therapy. In addition, it has been found to have neuroprotective effects and could be used to treat neurological disorders like Alzheimer's and Parkinson's disease. Furthermore, the compound has anti-inflammatory properties and could be used to treat inflammatory diseases like arthritis.
properties
IUPAC Name |
2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-3-11-25-14-8-6-7-13(12-14)19(24)22-20-17(18(21)23)15-9-4-5-10-16(15)26-20/h6-8,12H,2-5,9-11H2,1H3,(H2,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAWXFSHYZTGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Butoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-2,4-dinitro-N-phenylaniline](/img/structure/B5127089.png)



![(2E)-3-(2-furyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-propen-1-amine](/img/structure/B5127108.png)
![N-(2,2-dimethylpropyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5127127.png)
![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5127142.png)
![3-methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5127146.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5127154.png)
![3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5127155.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B5127163.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5127182.png)

![4-methyl-N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5127196.png)